molecular formula C20H22N2O7S B4792122 diethyl 5-({[4-(acetylamino)phenyl]sulfonyl}amino)isophthalate

diethyl 5-({[4-(acetylamino)phenyl]sulfonyl}amino)isophthalate

Cat. No.: B4792122
M. Wt: 434.5 g/mol
InChI Key: RDLSNMHLSIVYQP-UHFFFAOYSA-N
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Description

Diethyl 5-({[4-(acetylamino)phenyl]sulfonyl}amino)isophthalate is a complex organic compound that features a sulfonamide group attached to an isophthalate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 5-({[4-(acetylamino)phenyl]sulfonyl}amino)isophthalate typically involves multiple steps. One common method starts with the nitration of isophthalic acid to form 5-nitroisophthalic acid. This intermediate is then subjected to sulfonation using chlorosulfonic acid, followed by amination with 4-acetylaminophenylamine. The final step involves esterification with ethanol under acidic conditions to yield the diethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and sulfonation steps, and the employment of high-efficiency catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-({[4-(acetylamino)phenyl]sulfonyl}amino)isophthalate can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group in intermediates can be reduced to amines.

    Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, primary amines, and various substituted isophthalates.

Scientific Research Applications

Diethyl 5-({[4-(acetylamino)phenyl]sulfonyl}amino)isophthalate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential use in drug development, particularly in designing sulfonamide-based drugs.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of diethyl 5-({[4-(acetylamino)phenyl]sulfonyl}amino)isophthalate involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA as a substrate. This inhibition can disrupt essential biological pathways, making it useful in medicinal applications .

Comparison with Similar Compounds

Similar Compounds

    Diethyl 5-[(N,N-diethylglycyl)amino]-2-hydroxy-4,6-dimethylisophthalate: Known for its anti-arrhythmic properties.

    Diethyl 5-(4-hydroxyethoxyphenylazo)isophthalate: Used in the synthesis of hyperbranched azo polymers.

Uniqueness

Diethyl 5-({[4-(acetylamino)phenyl]sulfonyl}amino)isophthalate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonamide group, in particular, makes it a valuable scaffold for drug development and other applications.

Properties

IUPAC Name

diethyl 5-[(4-acetamidophenyl)sulfonylamino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O7S/c1-4-28-19(24)14-10-15(20(25)29-5-2)12-17(11-14)22-30(26,27)18-8-6-16(7-9-18)21-13(3)23/h6-12,22H,4-5H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLSNMHLSIVYQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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